molecular formula C16H18ClNO B2459594 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride CAS No. 2580210-77-9

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride

Cat. No.: B2459594
CAS No.: 2580210-77-9
M. Wt: 275.78
InChI Key: COVOCRWEXQPLKG-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol typically involves the reaction of 3,4-dihydroisoquinoline with phenol under specific conditions. One common method involves the use of a strong acid catalyst to facilitate the reaction. The reaction is carried out in a solvent such as methanol or ethanol at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenol group can be replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base

Major Products

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have significant biological and pharmacological properties .

Scientific Research Applications

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinoline: Shares a similar core structure but lacks the phenol group.

    Tetrahydroisoquinoline: A reduced form with different pharmacological properties.

    Quinoline: An oxidized derivative with distinct biological activities.

Uniqueness

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride is unique due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO.ClH/c18-16-8-4-3-7-15(16)12-17-10-9-13-5-1-2-6-14(13)11-17;/h1-8,18H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVOCRWEXQPLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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